cinchonan-9-yl 2-furoate hydrochloride
Description
Cinchonan-9-yl 2-furoate hydrochloride is a quaternary ammonium salt derived from cinchona alkaloids, characterized by a 2-furoate ester group attached to the 9-position of the cinchonan backbone. The compound’s structure combines the bicyclic quinoline moiety of cinchona (e.g., quinine or quinidine) with a 2-furoic acid ester, neutralized by hydrochloric acid. Its molecular formula is inferred as C₂₄H₂₅N₂O₄·HCl, with a molecular weight of approximately 449.93 g/mol (based on analogous cinchonan derivatives) .
Cinchona alkaloids are renowned for their antimalarial and antiarrhythmic properties, but esterification at the 9-position modifies solubility, bioavailability, and pharmacological activity.
Properties
IUPAC Name |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3.ClH/c1-2-16-15-26-12-10-17(16)14-21(26)23(29-24(27)22-8-5-13-28-22)19-9-11-25-20-7-4-3-6-18(19)20;/h2-9,11,13,16-17,21,23H,1,10,12,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWJSAOFRJSDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)OC(=O)C5=CC=CO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinchonan Derivatives with Varied Ester Groups
(a) 2-Chloro-N-(8α,9S)cinchonan-9-yl-3-trifluoromethyl-benzamide Hydrochloride
- Structure : Features a benzamide group instead of 2-furoate.
- Properties : Higher molecular weight (MW ~535 g/mol) due to the trifluoromethyl and chloro substituents.
- Activity : The benzamide group enhances binding to hydrophobic enzyme pockets, showing efficacy in preclinical cancer models .
- Synthesis : Similar HCl salt formation via propan-2-ol trituration, yielding a melting point of 270–273°C .
(b) (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride
- Structure : Substitutes the ester with an amine group and adds a methoxy substituent.
- Properties: MW 432.81 g/mol; trihydrochloride form increases water solubility compared to mono-salts.
- Application : Investigated for chiral resolution in asymmetric catalysis .
Key Differences :
Other 2-Furoate Esters
(a) Diloxanide Furoate
- Structure : Phenyl 2-furoate with a dichloroacetamido group.
- Application : Antiparasitic (amoebiasis); hydrolyzes to release furoic acid and diloxanide in vivo.
- Safety : JECFA classifies 2-furoates as safe up to 0.5 mg/kg/day, but cinchonan derivatives may have stricter limits due to alkaloid toxicity .
(b) Methyl/Ethyl/Allyl 2-Furoate
- Structure : Simple alkyl esters of 2-furoic acid.
- Properties: Volatile odorants; ethyl 2-furoate exhibits "sweet, acid, urinous" odors vs. allyl’s "decayed" profile .
- Relevance : Highlights how ester chain length (methyl vs. allyl) alters physicochemical properties, though cinchonan derivatives prioritize pharmacological over olfactory traits .
Hydrochloride Salts of Alkaloids
(a) Thiophene Fentanyl Hydrochloride
- Structure : Opioid derivative with thiophene moiety.
- Contrast : Despite shared HCl salt form, thiophene fentanyl targets μ-opioid receptors, whereas cinchonan derivatives act on ion channels or parasitic targets .
(b) Quinine Hydrochloride
- Structure : Cinchonan-9-ol without esterification.
- Comparison : Lower lipophilicity than 2-furoate ester, reducing blood-brain barrier penetration but increasing renal clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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